

# An In-depth Technical Guide on the Spectroscopic Data of 9-Chloroanthracene

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## Compound of Interest

Compound Name: 9-Chloroanthracene

Cat. No.: B1582455

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This document serves as a comprehensive technical guide on the spectroscopic characterization of **9-chloroanthracene**. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical data that defines this molecule. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the spectral information but also the underlying scientific rationale for the observed phenomena and the experimental methodologies.

## Introduction: The Molecular Profile of 9-Chloroanthracene

**9-Chloroanthracene** is a halogenated polycyclic aromatic hydrocarbon with the chemical formula C<sub>14</sub>H<sub>9</sub>Cl.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Its structure consists of three fused benzene rings (an anthracene core) with a single chlorine substituent at the 9-position. This substitution pattern is critical as it influences the molecule's electronic properties, reactivity, and, consequently, its spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and predicting its behavior in various chemical and biological systems.

Figure 1: Structure of **9-Chloroanthracene** with Atom Numbering.

# Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds. For **9-chloroanthracene**, both <sup>1</sup>H and <sup>13</sup>C NMR are essential for unambiguous structural verification.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **9-chloroanthracene** displays signals corresponding to the nine aromatic protons. The symmetry of the molecule results in four sets of chemically equivalent protons and one unique proton.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **9-Chloroanthracene**

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity
H1, H8	~8.4	Doublet
H4, H5	~8.0	Doublet
H2, H3, H6, H7	~7.5-7.7	Multiplet
H10	~8.6	Singlet

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

**Expertise & Experience:** The downfield chemical shifts of all protons are characteristic of aromatic compounds due to the deshielding effect of the ring current. The proton at the C10 position is the most deshielded due to the anisotropic effects of the adjacent rings and the electron-withdrawing nature of the chlorine atom at the C9 position. High-field NMR (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns in the aromatic region.

## <sup>13</sup>C NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. Due to symmetry, **9-chloroanthracene** exhibits eight distinct signals in its proton-decoupled  $^{13}\text{C}$  NMR spectrum.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **9-Chloroanthracene**

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm
C9	~131.7
C4a, C10a	~131.4
C8a, C9a	~130.1
C1, C8	~128.7
C4, C5	~127.0
C2, C7	~126.8
C3, C6	~125.3
C10	~121.9

Note: Data is compiled from various spectroscopic databases and may show slight variations.

[4][5]

Trustworthiness: The assignment of carbon signals is confirmed through techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups (and quaternary carbons). For a definitive assignment, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable as they establish correlations between directly bonded and long-range coupled protons and carbons, respectively.

## Experimental Protocol for NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of **9-chloroanthracene** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

## Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of **9-chloroanthracene** is characterized by vibrations of the aromatic ring and the carbon-chlorine bond.

Table 3: Characteristic IR Absorption Bands for **9-Chloroanthracene**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type
3100-3000	Aromatic C-H stretch
1620-1450	Aromatic C=C ring stretch
900-675	Aromatic C-H out-of-plane bend
~750	C-Cl stretch

Data is based on typical ranges for the specified functional groups and available spectral data.

[1][3][6]

Authoritative Grounding: The aromatic C-H stretching vibrations appear above  $3000\text{ cm}^{-1}$ . The C=C stretching vibrations within the anthracene ring system give rise to a series of bands in the  $1620\text{-}1450\text{ cm}^{-1}$  region. The pattern of strong absorptions in the "fingerprint" region (below  $1500\text{ cm}^{-1}$ ) is highly characteristic of the substitution pattern on the aromatic rings. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum.

# Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

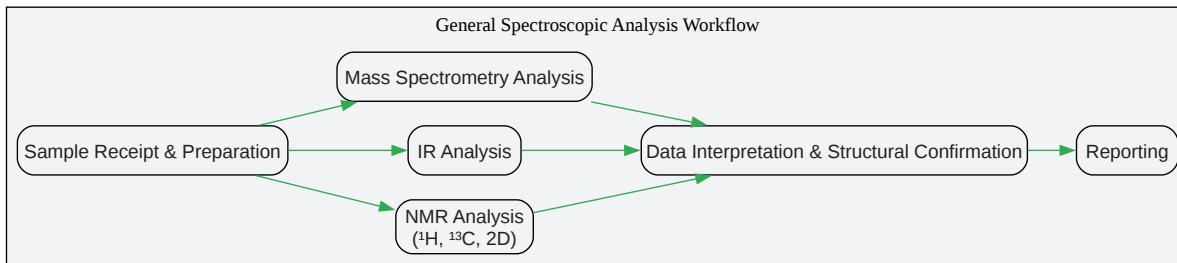
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

Table 4: Key Mass Spectrometry Data for **9-Chloroanthracene**

m/z	Relative Intensity (%)	Assignment
212	100	$[M]^{+\bullet}$ (Molecular ion with $^{35}\text{Cl}$ )
214	~33	$[M+2]^{+\bullet}$ (Isotopic peak with $^{37}\text{Cl}$ )
176	High	$[M-\text{HCl}]^{+\bullet}$
177	Moderate	$[M-\text{Cl}]^+$

Data obtained from the NIST Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#)[\[7\]](#)

**Expertise & Experience:** The most telling feature in the mass spectrum of **9-chloroanthracene** is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio), the molecular ion peak  $[M]^{+\bullet}$  at  $m/z$  212 is accompanied by an  $[M+2]^{+\bullet}$  peak at  $m/z$  214 with about one-third the intensity. This isotopic signature is a definitive confirmation of the presence of a single chlorine atom. The major fragmentation pathway involves the loss of a chlorine radical ( $[M-\text{Cl}]^+$ ) or a molecule of hydrogen chloride ( $[M-\text{HCl}]^{+\bullet}$ ), leading to the formation of stable aromatic cations.



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